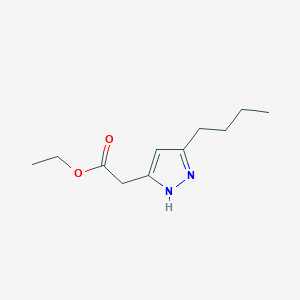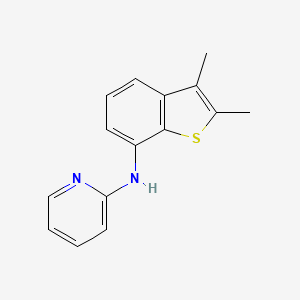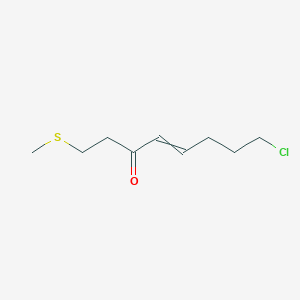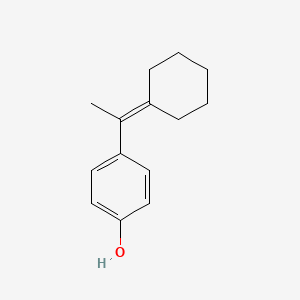![molecular formula C12H24OSi B14185219 (3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol CAS No. 922724-81-0](/img/structure/B14185219.png)
(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol is an organic compound characterized by the presence of a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . The reaction conditions often involve the use of solvents like 1,4-dioxane and temperatures around 100-110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of trimethylsilylating reagents and controlled reaction conditions would be essential to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring high purity and specific functional groups.
Mechanism of Action
The mechanism of action of (3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group during chemical synthesis, temporarily shielding reactive sites on a molecule . The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: Similar in structure but with four methyl groups bonded to silicon.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
Bis(trimethylsilyl)acetamide: Another reagent for trimethylsilylation.
Uniqueness
(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol is unique due to its specific arrangement of the trimethylsilyl group and the hepta-4,6-dien-1-ol backbone. This unique structure imparts distinct chemical properties, such as increased volatility and chemical inertness, making it particularly useful in specialized applications .
Properties
CAS No. |
922724-81-0 |
|---|---|
Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
(3S)-3-methyl-6-(trimethylsilylmethyl)hepta-4,6-dien-1-ol |
InChI |
InChI=1S/C12H24OSi/c1-11(8-9-13)6-7-12(2)10-14(3,4)5/h6-7,11,13H,2,8-10H2,1,3-5H3/t11-/m1/s1 |
InChI Key |
MQXYZQKRYFYZQU-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H](CCO)C=CC(=C)C[Si](C)(C)C |
Canonical SMILES |
CC(CCO)C=CC(=C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)

![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)


![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)


![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)

